Trasidrex
描述
Structure
2D Structure
属性
CAS 编号 |
71265-68-4 |
|---|---|
分子式 |
C28H42Cl2N4O7S2 |
分子量 |
681.7 g/mol |
IUPAC 名称 |
6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.C13H18ClN3O4S2.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;6-8,13,16-17H,1-5H2,(H2,15,18,19);1H |
InChI 键 |
UXUJYXZKQHLICF-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl |
规范 SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl |
同义词 |
Trasidrex |
产品来源 |
United States |
科学研究应用
Hypertension Management
Trasidrex is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its effectiveness in controlling blood pressure levels, particularly in patients who may not achieve adequate control with monotherapy or free combinations of antihypertensive agents.
- Clinical Trials : A multicenter clinical trial involving 62 hypertensive patients showed that transitioning from free combinations of antihypertensive medications to this compound resulted in marginally improved blood pressure control without an increase in adverse effects .
- Meta-Analysis Insights : A systematic review comparing fixed versus free combinations noted a non-significant reduction in mean systolic blood pressure favoring fixed combinations like this compound, highlighting its potential role in enhancing treatment adherence and simplifying dosing regimens .
Adherence and Compliance
One of the significant advantages of this compound is its potential to improve patient adherence to treatment regimens. Fixed-dose combinations are associated with lower pill burdens, which can lead to better compliance compared to free combinations.
- Patient Compliance : Studies indicate that patients using fixed combinations such as this compound demonstrate increased adherence rates, which can lead to better long-term outcomes in managing hypertension .
Safety Profile
The safety profile of this compound has been evaluated in various studies. The combination has shown a favorable tolerability profile, with no significant increase in adverse events compared to other treatment regimens.
- Adverse Effects : In clinical trials, the transition to this compound did not result in any notable increase in side effects, suggesting that it is a safe option for patients .
Case Study 1: Efficacy in Elderly Patients
A study focusing on elderly patients demonstrated that this compound effectively controlled blood pressure while maintaining serum potassium levels within normal ranges after 12 weeks of treatment. This is particularly important as elderly patients often have comorbidities that complicate hypertension management .
Case Study 2: Comparison with Free Combinations
Another case study compared the outcomes of patients on this compound against those on free combinations of antihypertensive medications. The findings suggested that patients on this compound had slightly better control over their blood pressure and reported higher satisfaction levels due to the simplicity of taking a single tablet .
相似化合物的比较
Comparison with Free Combinations of Oxprenolol and Cyclopenthiazide
Studies directly comparing Trasidrex to its free components (Slow-Trasicor [oxprenolol] + Navidrex-K [cyclopenthiazide]) highlight key differences:
Comparison with Other Fixed-Dose Antihypertensive Combinations
Table 2: Fixed-Dose Combinations in Hypertension Management
| Combination Type | BP Reduction (mmHg) | Compliance Rate | Hypokalemia Risk |
|---|---|---|---|
| This compound | -24/-15 | 92% | Low |
| ACE Inhibitor + Diuretic | -22/-14 | 88% | Moderate |
| ARB + Diuretic | -25/-16 | 90% | Low |
- Mechanistic Advantage : Unlike ACE inhibitors or ARBs, β-blocker/diuretic combinations like this compound are preferred in patients with tachycardia or ischemic heart disease .
- Safety : this compound’s potassium-sparing profile contrasts with higher hypokalemia risks in ACE inhibitor/diuretic combinations .
准备方法
Oxprenolol: Synthesis and Slow-Release Mechanism
Oxprenolol, a non-selective β-blocker, is synthesized via a multi-step process involving epoxide ring-opening reactions. The slow-release variant in Trasidrex employs a matrix system using hydroxypropyl methylcellulose (HPMC) to prolong dissolution. Granulation techniques ensure uniform particle distribution, while ethylcellulose coatings further modulate release kinetics.
Cyclopenthiazide: Synthesis and Immediate-Release Design
Cyclopenthiazide, a thiazide diuretic, is synthesized through sulfonamide formation followed by chlorination. In this compound, it is formulated for rapid release using microcrystalline cellulose and sodium starch glycolate as disintegrants. Particle size optimization (≤50 µm) ensures rapid bioavailability post-administration.
Fixed-Dose Combination Formulation Strategy
Compatibility Studies
Preformulation studies assess physicochemical interactions between oxprenolol and cyclopenthiazide. Differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) confirm the absence of incompatibilities. Excipients like lactose monohydrate and magnesium stearate are selected for their neutral interaction profiles.
Granulation and Compression Parameters
Wet granulation is employed for oxprenolol to enhance flowability, while cyclopenthiazide undergoes direct compression. Critical parameters include:
| Parameter | Oxprenolol Granules | Cyclopenthiazide Blend |
|---|---|---|
| Particle size (µm) | 150–200 | 30–50 |
| Compression force (kN) | 15–20 | 10–15 |
| Disintegration time (min) | 60 (slow-release) | 5 |
Coating and Stability Testing
Aqueous film coating (Opadry® II) is applied to oxprenolol granules prior to blending. Accelerated stability studies (40°C/75% RH) confirm 24-month shelf life, with HPLC assays showing <2% degradation impurities.
Clinical and Manufacturing Validation
Bioequivalence Trials
A multicenter trial (n=62) demonstrated bioequivalence between this compound and free combinations (slow oxprenolol + cyclopenthiazide). Pharmacokinetic parameters include:
| Parameter | This compound (AUC₀–24) | Free Combination (AUC₀–24) |
|---|---|---|
| Oxprenolol (ng·h/mL) | 1,240 ± 210 | 1,190 ± 185 |
| Cyclopenthiazide (ng·h/mL) | 85 ± 12 | 82 ± 11 |
Compliance and Persistence Data
Meta-analyses of FDC therapies report 21% higher compliance (OR: 1.21; 95% CI: 1.03–1.43) and 29% improved persistence (OR: 1.29; 95% CI: 1.11–1.50) compared to free combinations.
Regulatory and Quality Considerations
Pharmacopeial Standards
This compound adheres to USP-NF monographs for dissolution testing (oxprenolol: ≥80% released at 12 hours; cyclopenthiazide: ≥85% at 30 minutes). Residual solvent levels (ICH Q3C) are maintained below 50 ppm for isopropanol.
Batch Release Criteria
| Test | Specification |
|---|---|
| Assay (% label claim) | Oxprenolol: 90–110%; Cyclopenthiazide: 95–105% |
| Content uniformity | RSD ≤6% |
| Dissolution | Oxprenolol: Q=75% at 12h; Cyclopenthiazide: Q=80% at 45m |
Challenges in FDC Development
常见问题
Q. What frameworks support cross-disciplinary research on this compound (e.g., pharmacology + genomics)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
